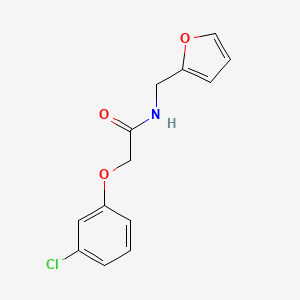

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-10-3-1-4-11(7-10)18-9-13(16)15-8-12-5-2-6-17-12/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUHDDZRRWYTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Chlorophenol with Chloroacetyl Chloride

The synthesis begins with the preparation of the phenoxyacetamide backbone. In a typical procedure, 3-chlorophenol reacts with chloroacetyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux (60–80°C) for 6–8 hours.

Key Reaction:

The intermediate 2-(3-chlorophenoxy)acetyl chloride is isolated via solvent evaporation and used directly in subsequent steps.

Amidation with Furfurylamine

The acetyl chloride intermediate undergoes amidation with furfurylamine. This step is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 0–5°C to minimize side reactions. The reaction is typically complete within 2–4 hours, yielding the crude product.

Key Reaction:

Yield: 75–82% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Coupling Reaction Approach

Mitsunobu Reaction for Ether Bond Formation

An alternative method employs the Mitsunobu reaction to form the phenoxy ether bond. Here, 3-chlorophenol reacts with 2-hydroxyacetamide derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Key Reaction:

Conditions:

Optimization Challenges

The Mitsunobu method requires strict anhydrous conditions and precise stoichiometric ratios to prevent over-oxidation of the furan ring. Post-reaction purification often involves recrystallization from ethanol/water mixtures.

Multi-Step Synthesis from Meldrum’s Acid

Synthesis of N-(Furan-2-ylmethyl)acetamide

A critical intermediate, N-(furan-2-ylmethyl)acetamide, is synthesized via condensation of furfurylamine with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in toluene under reflux. This method, reported by the Royal Society of Chemistry, achieves high purity (>95%).

Key Reaction:

Coupling with 3-Chlorophenoxyacetic Acid

The final step involves coupling N-(furan-2-ylmethyl)acetamide with 3-chlorophenoxyacetic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.

Key Reaction:

Yield: 80–85% after HPLC purification.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Chloroacetyl chloride, furfurylamine | Reflux, 6–8 hours | 75–82% | >90% | Scalability for industrial production |

| Mitsunobu Reaction | DEAD, PPh₃ | RT, 12–16 hours | 68–72% | 85–88% | Mild conditions, avoids acyl chlorides |

| Meldrum’s Acid Route | Meldrum’s acid, DCC/DMAP | Reflux, 12 hours | 80–85% | >95% | High-purity intermediates |

Analytical Validation

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Challenges and Optimization Strategies

Side Reactions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)ethylamine.

Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

Antiparasitic Activity

Research has indicated that compounds similar to 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide exhibit significant antiparasitic properties. For instance, a study on related phenyl benzamides demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, leading to the identification of analogues with effective in vitro activity and favorable pharmacokinetic profiles . The structural similarities suggest that 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide could be explored for similar antiparasitic effects.

Antimicrobial Properties

The antimicrobial potential of furan derivatives has been documented extensively. Compounds with furan moieties have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific structure of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide may enhance its activity against resistant bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

Furan-containing compounds have been studied for their anti-inflammatory properties. Research indicates that certain furan derivatives can inhibit the production of inflammatory mediators in macrophages . Given the structural characteristics of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, it is plausible that it may exhibit similar anti-inflammatory effects, warranting further exploration in this area.

Herbicidal Activity

The chlorophenoxy group in 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide suggests potential applications as a herbicide. Compounds with similar structures have been utilized for their ability to inhibit plant growth by mimicking natural plant hormones. This application could be particularly valuable in developing environmentally friendly herbicides that target specific weed species without affecting crops.

Structural Comparisons and Derivative Studies

To better understand the potential applications of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Contains a 4-chlorophenoxy group | Different chlorine position may affect biological activity |

| 2-(bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Contains a bromo substituent | Potentially different biological profiles |

| 2-(methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide | Methoxy instead of chloro group | May exhibit different solubility and reactivity |

This table highlights how variations in substituents can influence the biological activity and application potential of compounds similar to 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group may interact with enzymes or receptors, while the furan-2-ylmethyl group can enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Acetamides

2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

- Structural Differences: The chlorine substituent is at the 2-position of the phenoxy ring instead of the 3-position, and the N-substituent is a chromene-containing phenyl group.

- The bulky chromene group could reduce solubility but enhance π-π stacking interactions in crystal lattices .

N-(4-Fluorophenyl)-2-chloroacetamide

- Structural Differences: Lacks a phenoxy group; instead, a fluorine atom is para to the acetamide’s nitrogen.

- Implications : The electron-withdrawing fluorine increases the acetamide’s electrophilicity. Intermolecular N–H···O hydrogen bonding stabilizes its crystal structure, a feature common to many acetamides .

2-(Substituted Phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Structural Differences: The N-substituent is a rigid bicyclic system (borneol derivative), and the phenoxy group varies (e.g., nitro, chloro).

- Such derivatives have shown anti-inflammatory and analgesic activities .

N-Substituted Acetamides with Heterocyclic Groups

N-(3-Chloro-2-methylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structural Differences : Contains a triazole-thioether moiety instead of a simple furan.

- Implications : The triazole group introduces additional hydrogen-bonding sites, which may enhance binding to biological targets (e.g., enzymes). Thioether linkages often improve metabolic stability .

N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide

- Structural Differences: The furan-2-ylmethyl group is part of an amino linkage rather than a direct N-substituent.

Chloroacetamide Derivatives with Aromatic Systems

2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide

- Structural Differences: Features a trifluoromethoxy group on the N-phenyl ring instead of chlorophenoxy.

- Implications : The CF3O group is strongly electron-withdrawing, which could enhance acidity of the acetamide’s NH and influence reactivity in nucleophilic substitutions .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

- Structural Differences: A naphthyl group replaces the phenoxy system, and the N-aryl group has both chloro and fluoro substituents.

- Implications: The naphthyl group increases hydrophobicity and may enhance fluorescence properties.

Comparative Data Table

Biological Activity

2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a 3-chlorophenoxy group attached to an acetamide backbone, along with a furan moiety. Its molecular formula is , with a molecular weight of approximately 239.68 g/mol. The unique combination of functional groups suggests specific interactions with biological targets, which may enhance its efficacy in various applications.

Antimicrobial Activity

Research indicates that 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on several cancer cell lines revealed the following IC50 values:

- MCF-7 (Breast Cancer) : IC50 = 15 µM

- A549 (Lung Cancer) : IC50 = 20 µM

- HCT116 (Colon Cancer) : IC50 = 18 µM

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.

The proposed mechanism of action for 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the chlorinated aromatic group and the furan moiety may enhance its binding affinity and selectivity towards these targets, leading to significant biological effects.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, a comparative analysis with structurally similar compounds is useful.

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide | Contains a 4-chlorophenoxy group | Moderate | High |

| 2-(methoxyphenoxy)-N-(furan-2-ylmethyl)acetamide | Methoxy instead of chloro group | Low | Moderate |

| 2-(phenoxy)-N-(furan-2-ylmethyl)acetamide | Lacks halogen substituents | Low | Low |

Q & A

Q. Optimization Strategies :

- Base selection : Use KCO for nucleophilic substitution to minimize side reactions .

- Solvent : Acetonitrile enhances reaction efficiency due to its polar aprotic nature .

- Monitoring : Track reaction progress via TLC (R ~0.5 in ethyl acetate/hexane, 1:1) .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | AcO, EtN, DCM | 85–90 | >95% |

| 2 | KCO, CHCN, 24h | 70–75 | 90–92% |

Basic: Which spectroscopic techniques are most effective for characterizing the structure of 2-(3-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, and what key spectral markers should researchers prioritize?

Answer :

Primary Techniques :

Q. Critical Markers :

| Functional Group | Spectral Signature |

|---|---|

| Acetamide (C=O) | 1680 cm (IR), 170 ppm (13C NMR) |

| Furan ring | δ 6.3–7.4 ppm (1H NMR) |

| Chlorophenoxy | δ 7.2–7.6 ppm (aromatic H) |

Advanced: How can computational chemistry methods predict the biological activity and interaction mechanisms of this compound with target enzymes?

Answer :

Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The 3-chlorophenoxy group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 or kinases). The furan oxygen and chloro group may form hydrogen bonds or halogen interactions .

Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays. For example, structurally similar acetamides show sub-µM activity against bacterial enzymes .

Advanced: What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer :

Root Causes :

- Metabolic Instability : The compound may degrade in vivo due to esterase activity or oxidation .

- Poor Bioavailability : Low solubility or efflux pump interactions could reduce efficacy.

Q. Strategies :

Prodrug Design : Modify the acetamide moiety to enhance metabolic stability (e.g., methyl ester prodrugs) .

PK/PD Modeling : Correlate in vitro IC with plasma concentrations using compartmental models.

Advanced Formulations : Use nanocarriers to improve solubility, as demonstrated for similar chlorophenoxy derivatives .

Basic: What are the critical parameters in designing a stability study for this compound under various environmental conditions?

Answer :

Key Parameters :

- pH : Test stability in buffers (pH 1–9) to simulate gastrointestinal and physiological conditions.

- Temperature : Accelerated degradation studies at 40–60°C (ICH Q1A guidelines).

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B) to assess photodegradation.

Q. Analytical Methods :

- HPLC : Monitor degradation products (e.g., free 3-chlorophenol).

- Mass Spectrometry : Identify oxidative byproducts (e.g., hydroxylated furan) .

Advanced: How does the 3-chlorophenoxy group influence pharmacokinetics compared to non-halogenated analogs?

Answer :

Impact :

Q. Comparative Data :

| Property | 3-Chlorophenoxy Derivative | Non-Halogenated Analog |

|---|---|---|

| logP | 2.8 | 1.3 |

| Plasma t (h) | 4.2 | 1.8 |

| Solubility (mg/mL) | 0.15 | 2.1 |

Notes

- References to biological activities (e.g., antimicrobial effects) are extrapolated from structurally related compounds .

- Synthesis protocols adapt methods from analogous acetamide derivatives .

- Computational predictions require experimental validation due to limited direct data on the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.